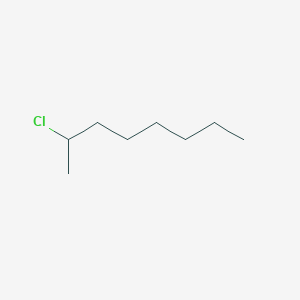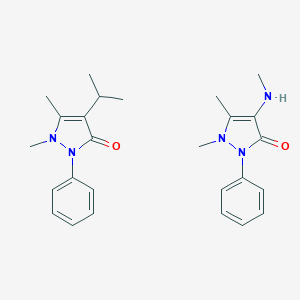
Gardan P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gardan P is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Gardan P has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of environmental monitoring, where Gardan P can be used to detect and quantify heavy metal ions in water samples. Additionally, Gardan P has been studied for its potential use in the development of new drugs, as it has been shown to possess anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
Gardan P works by binding to heavy metal ions and forming a complex that can be easily detected through spectroscopic methods. In the case of its anti-cancer and anti-inflammatory properties, Gardan P has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Gardan P are largely dependent on its application. In the case of environmental monitoring, Gardan P has been shown to be highly sensitive and selective in detecting heavy metal ions in water samples. In the case of its anti-cancer and anti-inflammatory properties, Gardan P has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Gardan P in lab experiments is its high sensitivity and selectivity in detecting heavy metal ions. Additionally, Gardan P is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Gardan P is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Gardan P. One potential direction is to further explore its potential applications in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis and purification of Gardan P, as well as to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, Gardan P is a chemical compound with promising potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on Gardan P could lead to significant advancements in the fields of environmental monitoring, drug development, and materials science.
Métodos De Síntesis
Gardan P is synthesized by reacting 4-nitrophenol with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Propiedades
Número CAS |
130007-54-4 |
|---|---|
Nombre del producto |
Gardan P |
Fórmula molecular |
C26H33N5O2 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3 |
Clave InChI |
JMQMIRVYLXDUMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Otros números CAS |
130007-54-4 |
Sinónimos |
Gardan P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



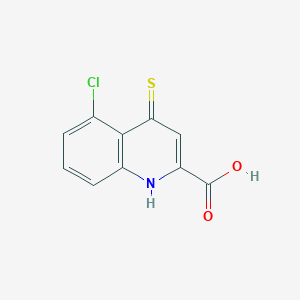
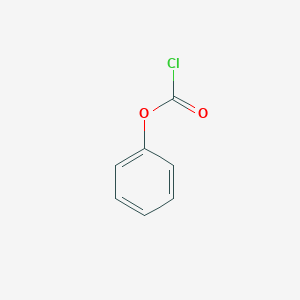
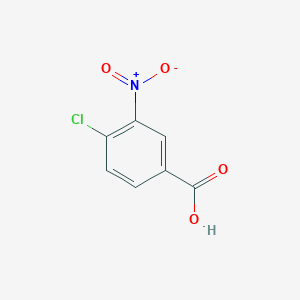
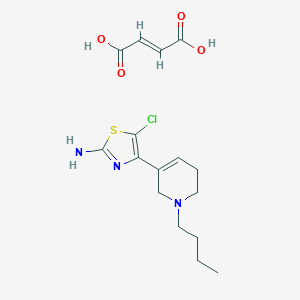
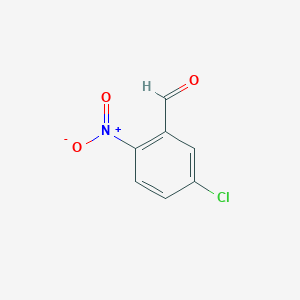

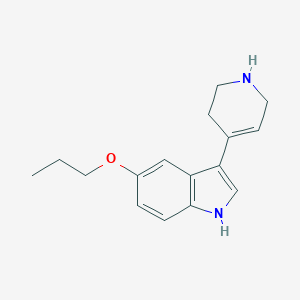
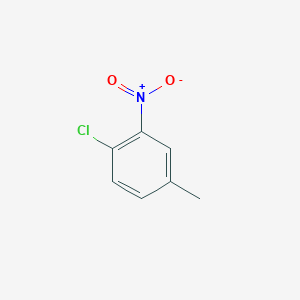
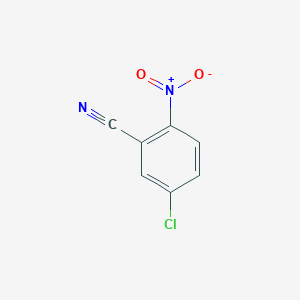
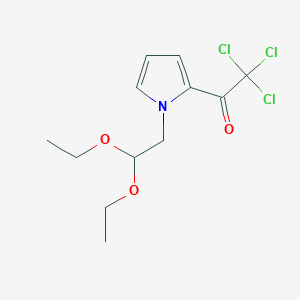
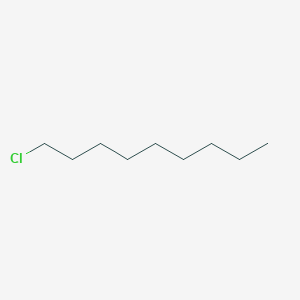
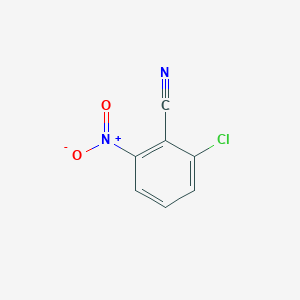
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
